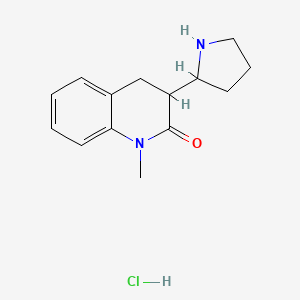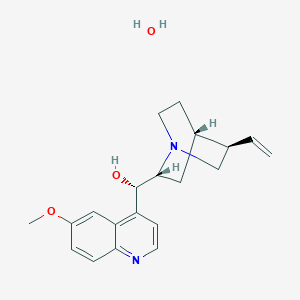
Quinidine monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinidine monohydrate is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a D-isomer of quinine and has been used historically as an antiarrhythmic agent to treat heart rhythm disturbances. This compound is known for its ability to prolong the action potential of cardiac cells by blocking sodium and potassium currents .
准备方法
Synthetic Routes and Reaction Conditions
Quinidine is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps, including the isolation of the alkaloid mixture, followed by purification to obtain quinidine. The synthetic route involves the conversion of quinine to quinidine through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods
In industrial settings, quinidine is produced through a controlled extraction process from Cinchona bark. The process involves the use of solvents and reagents to isolate and purify the compound. The final product is then crystallized to obtain quinidine monohydrate .
化学反应分析
Types of Reactions
Quinidine monohydrate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine-N-oxide.
Reduction: Reduction reactions can convert quinidine to its reduced forms.
Substitution: Quinidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, water.
Major Products
Oxidation: Quinidine-N-oxide.
Reduction: Reduced quinidine derivatives.
Substitution: Various substituted quinidine compounds depending on the nucleophile used.
科学研究应用
Quinidine monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular action potentials.
Medicine: Used to treat atrial fibrillation, flutter, and ventricular arrhythmias.
Industry: Employed in the formulation of controlled-release drug delivery systems.
作用机制
Quinidine monohydrate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing the cardiac rhythm. Quinidine also affects calcium channels and various potassium currents, contributing to its antiarrhythmic properties .
相似化合物的比较
Quinidine monohydrate is often compared with other alkaloids derived from the Cinchona tree, such as quinine. While both compounds share similar structures and origins, quinidine is more potent in its antiarrhythmic effects. Other similar compounds include:
Quinine: Primarily used as an antimalarial agent.
Cinchonine: Another alkaloid with similar properties but less potent.
Cinchonidine: Similar to quinidine but with different stereochemistry
Quinidine’s unique ability to block multiple ion channels and its historical significance as one of the first antiarrhythmic agents highlight its importance in both medical and scientific research.
属性
分子式 |
C20H26N2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate |
InChI |
InChI=1S/C20H24N2O2.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H2/t13-,14-,19+,20-;/m0./s1 |
InChI 键 |
NGXLOCPSRZVKMI-VJAUXQICSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




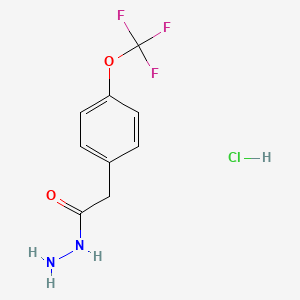


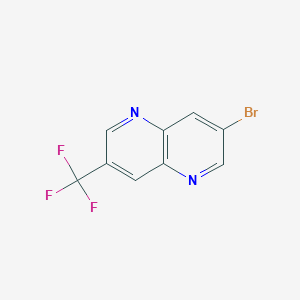


![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
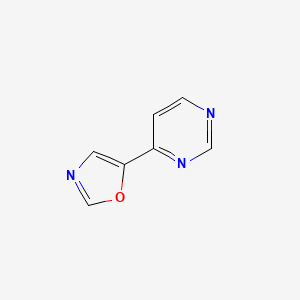
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
